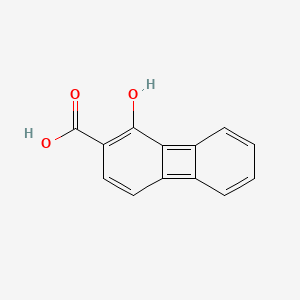

1-Hydroxybiphenylene-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8O3 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

1-hydroxybiphenylene-2-carboxylic acid |

InChI |

InChI=1S/C13H8O3/c14-12-10(13(15)16)6-5-9-7-3-1-2-4-8(7)11(9)12/h1-6,14H,(H,15,16) |

InChI Key |

BASYPUPWPLTWTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC(=C(C3=C2C=C1)O)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Hydroxybiphenylene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including nucleophilic acyl substitution, decarboxylation, and conversion to more reactive derivatives.

Esterification: 1-Hydroxybiphenylene-2-carboxylic acid can be converted to its corresponding esters through reaction with alcohols. This transformation, known as esterification, typically requires an acid catalyst and heat. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water generated as a byproduct is removed. libretexts.org The process involves the replacement of the carboxylic hydroxyl group with an alkoxy (-OR') group from the alcohol. libretexts.org

Amidation: The formation of amides from this compound and an amine (ammonia, primary, or secondary amines) is also a key transformation. Direct thermal condensation is possible but usually requires high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com More commonly, the carboxylic acid is first converted to a more reactive derivative like an acyl chloride or anhydride, or activating agents are used. orgsyn.org Boron-based reagents, such as boric acid or borate (B1201080) esters, have emerged as effective catalysts for direct amidation, facilitating the reaction under milder conditions by mediating the removal of water. orgsyn.orgnih.gov The reaction results in the formation of a new carbon-nitrogen bond. libretexts.org

| Reactant | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| This compound | Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| This compound | Amine (R'-NH₂) | Heat (>160°C) or Coupling Agent/Catalyst | Amide |

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids, this process typically requires high temperatures and may be facilitated by catalysts. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org While the reaction can be slow, the presence of certain functional groups can stabilize the intermediate. nih.gov

Reactions at the alpha-carbon, such as halogenation or alkylation, are characteristic of aliphatic carboxylic acids and other carbonyl compounds that possess an acidic proton on the carbon adjacent to the carbonyl group. msu.edusketchy.comlibretexts.org These reactions proceed through the formation of an enol or enolate intermediate. msu.edulibretexts.org

In the case of this compound, the alpha-carbon is an sp²-hybridized carbon atom that is part of the aromatic biphenylene (B1199973) ring system. This carbon atom does not have a hydrogen atom attached to it that can be removed to form an enolate. Therefore, the typical alpha-carbon substitution reactions seen in aliphatic systems are not a characteristic transformation pathway for this molecule.

Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen to form a highly reactive acyl halide. Acyl chlorides are the most common derivatives and are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org These reagents convert the hydroxyl group into a better leaving group, facilitating nucleophilic acyl substitution by the halide ion. libretexts.org Acyl halides are valuable synthetic intermediates because of their high reactivity. wikipedia.orglibretexts.org

Anhydrides: Carboxylic acid anhydrides can be formed from this compound through several methods. A common laboratory synthesis involves the reaction of an acyl chloride with a carboxylate salt. libretexts.orglibretexts.org Symmetrical anhydrides can also be prepared via the dehydration of two molecules of the carboxylic acid, although this often requires high heat and dehydrating agents like phosphorus pentoxide. khanacademy.org Anhydrides serve as effective acylating agents in various organic syntheses. nih.gov

| Target Derivative | Common Reagent(s) | General Reaction Type |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Hydroxyl-Halogen Exchange |

| Acid Anhydride | Acyl chloride + Carboxylate or Heat + Dehydrating Agent | Nucleophilic Acyl Substitution or Dehydration |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a powerful activating group that significantly influences the reactivity of the aromatic ring to which it is attached.

The hydroxyl group is a strong electron-donating group due to resonance, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This effect is known as activation. libretexts.org In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com

The hydroxyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it on the ring. libretexts.org This directive effect arises because the carbocation intermediates formed by attack at these positions are significantly stabilized by resonance involving the lone pairs of electrons on the oxygen atom. In contrast, the carboxylic acid group is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. libretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates the weaker deactivating and meta-directing effect of the carboxylic acid group. Therefore, electrophilic aromatic substitution reactions such as halogenation (with Cl₂ or Br₂ and a Lewis acid catalyst), nitration (with HNO₃/H₂SO₄), and sulfonation (with fuming H₂SO₄) are expected to occur on the hydroxyl-substituted ring, primarily at the positions ortho and para to the hydroxyl group. masterorganicchemistry.comyoutube.com

| EAS Reaction | Reagents | Electrophile | Expected Product |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Br⁺ | Bromo-1-hydroxybiphenylene-2-carboxylic acid |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-1-hydroxybiphenylene-2-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 1-Hydroxy-sulfobiphenylene-2-carboxylic acid |

Etherification and Related Derivatizations

The functional groups of this compound, a phenolic hydroxyl group and a carboxylic acid group, are amenable to several derivatization reactions. Etherification of the phenolic hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. This method would involve deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

The carboxylic acid moiety can undergo esterification. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and often the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com Alternative methods for esterification that avoid the use of strong acids could also be employed, potentially offering higher yields or milder reaction conditions.

Given the presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group, intramolecular reactions could potentially lead to the formation of lactones, which are cyclic esters, particularly if the chain length of a substituent is appropriate.

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group in this compound is phenolic. Unlike primary or secondary aliphatic alcohols, which can be readily oxidized to carboxylic acids or ketones respectively, phenolic hydroxyl groups are generally resistant to direct oxidation at the hydroxyl-bearing carbon. youtube.com Instead, oxidation of phenols often involves the aromatic ring itself.

Under certain oxidizing conditions, phenols and their derivatives can be converted to quinones. For substituted biphenylenes, oxidation leading to the formation of a biphenylene-quinone has been documented. For instance, attempted bromination or nitration of 2,3,6,7-tetramethoxy-1,8-dimethylbiphenylene resulted in the formation of 6,7-dimethoxy-1,8-dimethylbiphenylene-2,3-quinone as the major product. rsc.org This quinone was also obtained through direct oxidation with chromium trioxide. rsc.org By analogy, oxidation of this compound might not affect the hydroxyl group directly but could lead to the formation of a quinone structure on the biphenylene core, depending on the reagents and reaction conditions.

Reactivity of the Biphenylene Core

Aromaticity and Strain-Induced Reactivity of the Biphenylene System

The biphenylene molecule possesses a unique electronic structure that dictates its reactivity. It is a polycyclic hydrocarbon composed of two benzene (B151609) rings fused to a central four-membered ring, creating a 6-4-6 planar system. wikipedia.org This arrangement results in a complex interplay of aromatic and antiaromatic characteristics. The six-membered rings retain benzenoid aromatic character, while the central four-membered ring introduces antiaromatic character due to its 4n π-electron system. wikipedia.orgaip.org

This electronic structure leads to significant molecular strain. The destabilization energy, or strain energy, of biphenylene has been estimated to be approximately 57 kcal/mol (238 kJ/mol). nih.govacs.org Another calculation using a high-level ab initio method places the value at around 222 kJ/mol (approximately 53 kcal/mol). acs.org This high degree of strain, combined with the antiaromaticity of the central ring, results in enhanced chemical reactivity compared to more stable polycyclic aromatic hydrocarbons. aip.orgelsevierpure.com The bonds connecting the two benzene rings are unusually long (1.524 Å), reflecting the strain within the central four-membered ring. wikipedia.org This inherent strain makes the internal carbon-carbon bonds susceptible to cleavage, a key feature of biphenylene's reactivity. elsevierpure.com

| Property | Description | Reference |

|---|---|---|

| Structure | Planar 6-4-6 fused ring system. | wikipedia.org |

| Electronic Character | Aromatic (6-membered rings) and antiaromatic (4-membered ring). | wikipedia.orgaip.org |

| Strain Energy | Estimated at 53-57 kcal/mol (222-238 kJ/mol). | nih.govacs.orgacs.org |

| Bridging Bond Length | Unusually long at 1.524 Å. | wikipedia.org |

| Reactivity | Enhanced reactivity and susceptibility to C-C bond cleavage due to high strain. | aip.orgelsevierpure.com |

Metal-Coordination and Metallocyclic Complex Formation with Biphenylenes

A significant aspect of biphenylene's reactivity is its interaction with transition metals. The high strain energy of the central four-membered ring allows for the cleavage of its carbon-carbon bonds by various organometallic species, leading to the formation of stable metallocyclic complexes. elsevierpure.com This C-C activation is a focal point of interest in organometallic chemistry.

For example, rhodium and cobalt complexes have been shown to react with biphenylene to yield bimetallic species where the biphenylene core has been opened to form a 2,2'-biphenyl ligand coordinated to the metal centers. In such complexes, the biphenyl (B1667301) ligand can coordinate in different ways, for instance, being σ-coordinated to one metal and η⁴-bound to another.

The substituents on the this compound molecule, namely the hydroxyl and carboxylic acid groups, could also play a role in metal coordination. These functional groups can act as binding sites for metal ions, potentially forming coordination polymers or discrete complexes. acs.orgnih.gov This could influence the reaction pathway, either by directing the metal to a specific location or by altering the electronic properties of the biphenylene system. The formation of biphenyl gold(III) complexes with phosphine (B1218219) ligands has also been reported, showcasing the versatility of the biphenyl scaffold in coordination chemistry. acs.org

| Metal | Ligand System | Complex Type | Reference |

|---|---|---|---|

| Rhodium (Rh) | Biphenylene | Bimetallic complex with a 2,2'-biphenyl ligand. | figshare.com |

| Cobalt (Co) | Biphenylene | Bimetallic complex with a 2,2'-biphenyl ligand. | |

| Lead (Pb), Silver (Ag), Neodymium (Nd), Zinc (Zn), Cadmium (Cd) | 1,1'-Biphenyl-2,2'-dicarboxylate | Coordination polymers. | acs.org |

| Platinum (Pt) | p-Biphenyl | Supramolecular coordination complexes. | nih.gov |

| Gold (Au) | 4,4'-di-tert-butyl-1,1'-biphenyl | Cationic bis-chelated Au(III) complexes. | acs.org |

Oxidation and Reduction Chemistry of the Polycyclic System

The biphenylene core is susceptible to both oxidation and reduction reactions, influenced by its unique electronic structure.

Oxidation: Oxidative reactions of the biphenylene system can lead to ring-opened products or the formation of quinones. The thermal decomposition of biphenyl-2-carboxylic acid, a related structure, can proceed through dehydration and ring-closure to yield fluorenone. acs.org For substituted biphenylenes, oxidation can form quinone derivatives. For example, 2,3,6,7-tetramethoxy-1,8-dimethylbiphenylene is oxidized to the corresponding 2,3-quinone with reagents like chromium trioxide or even during attempted nitration. rsc.org This suggests that the biphenylene core of this compound could be susceptible to oxidation, potentially forming a biphenylenequinone. The oxidation of phenols in alkaline conditions can also lead to the formation of biphenyl structures through the coupling of phenoxyl radicals. acs.org

Reduction: The reduction of biphenylene and related structures has also been explored. While specific reduction pathways for this compound are not detailed, the general chemistry of biphenyls provides insight. Biphenyl can be reduced by alkali metals to form a radical anion, which is a potent reducing agent. Given the antiaromatic character and strain in biphenylene, it is expected to have a distinct reduction potential. The reactivity of related biphenyl derivatives indicates that the core structure is active in redox processes. youtube.com

Spectroscopic and Advanced Structural Elucidation of 1 Hydroxybiphenylene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Hydroxybiphenylene-2-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish the precise arrangement and connectivity of atoms.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The aromatic region would likely show a complex pattern of multiplets due to the coupling between the six protons on the biphenylene (B1199973) core. Based on the analysis of biphenylene and related substituted aromatic compounds, the protons on the biphenylene nucleus typically resonate in the range of δ 6.0-8.0 ppm chemicalbook.comrsc.orgchemicalbook.com. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group will influence the chemical shifts of the adjacent protons wisc.edu. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10–13 ppm, due to strong deshielding and hydrogen bonding libretexts.orglibretexts.org. The phenolic hydroxyl proton's chemical shift is also variable and can be observed as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The biphenylene core itself has characteristic chemical shifts, and these are further influenced by the substituents rsc.orgresearchgate.net. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the region of δ 165–185 ppm libretexts.org. The carbon atom attached to the hydroxyl group (C-1) would also experience a downfield shift, typically appearing in the δ 150-160 ppm range. The remaining aromatic carbons would appear in the typical aromatic region of δ 110-150 ppm, with quaternary carbons generally showing weaker signals oregonstate.edu.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds and general substituent effects.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 6.5 - 8.0 | Multiplets (m) |

| Phenolic Proton | ¹H NMR | 5.0 - 9.0 (variable) | Broad Singlet (br s) |

| Carboxylic Acid Proton | ¹H NMR | 10.0 - 13.0 | Broad Singlet (br s) |

| Aromatic Carbons | ¹³C NMR | 110 - 150 | - |

| Phenolic Carbon (C-OH) | ¹³C NMR | 150 - 160 | - |

| Carboxylic Acid Carbon (C=O) | ¹³C NMR | 165 - 185 | - |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within each benzene (B151609) ring of the biphenylene core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signal for each protonated aromatic carbon by linking it to its attached proton.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₃H₈O₃), the calculated exact mass is 212.0473 Da. HRMS analysis should yield a molecular ion peak ([M]⁺ or [M-H]⁻) that matches this value with high accuracy (typically within 5 ppm).

In addition to the molecular ion, the mass spectrum provides information about the molecule's fragmentation pattern, which can further support the proposed structure. Aromatic carboxylic acids exhibit characteristic fragmentation pathways libretexts.orgyoutube.com. For this compound, the following fragmentation patterns are anticipated libretexts.orgyoutube.com:

Loss of water ([M-H₂O]⁺): A peak corresponding to the loss of a water molecule.

Loss of a hydroxyl radical ([M-OH]⁺): From the cleavage of the carboxylic acid group.

Loss of carbon monoxide ([M-CO]⁺): A common fragmentation for phenolic compounds.

Loss of a carboxyl group ([M-COOH]⁺): Cleavage of the entire carboxylic acid moiety.

Formation of an acylium ion ([R-CO]⁺): This is often a prominent peak for carboxylic acid derivatives libretexts.org.

The presence of a strong molecular ion peak is expected due to the stability of the aromatic biphenylene core nih.govnist.gov.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule mdpi.comyoutube.comyoutube.com. The spectra of this compound would be dominated by absorptions corresponding to the hydroxyl, carboxylic acid, and aromatic moieties.

O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3300-2500 cm⁻¹ due to strong intermolecular hydrogen bonding (dimerization) libretexts.orglibretexts.org. The phenolic O-H stretch is generally a sharper, but still broad, band around 3500-3200 cm⁻¹.

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1710 and 1680 cm⁻¹ for a hydrogen-bonded dimer youtube.com.

C-O Stretching: The C-O stretching vibrations for the carboxylic acid and the phenol (B47542) are expected in the 1320-1210 cm⁻¹ and 1260-1180 cm⁻¹ regions, respectively.

Aromatic Vibrations: The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic rings is expected just above 3000 cm⁻¹, while the out-of-plane (oop) C-H bending vibrations, which are indicative of the substitution pattern, would be found in the 900-675 cm⁻¹ region libretexts.org.

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are visible, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum rsc.org.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Frequencies are based on data from analogous compounds nist.govicm.edu.plresearchgate.netnist.gov.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3500 - 3200 | Broad, Medium |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Very Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid C=O | Stretching | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Medium |

| Phenolic C-O | Stretching | 1260 - 1180 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Structural Analysis

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems masterorganicchemistry.com. The primary chromophore in this compound is the extended π-system of the biphenylene nucleus nist.gov. The absorption spectrum is expected to show intense bands corresponding to π → π* transitions.

The unsubstituted biphenylene molecule exhibits characteristic absorption bands. The presence of the hydroxyl (-OH) group, an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) due to the extension of conjugation through the lone pairs on the oxygen atom. The carboxylic acid group may have a smaller effect on the absorption maximum shimadzu.com. The position of the absorption maxima (λmax) can also be sensitive to the pH of the solution, as deprotonation of the phenolic and carboxylic acid groups would alter the electronic nature of the molecule and thus its absorption characteristics researchgate.netiosrjournals.org.

Computational and Theoretical Investigations of 1 Hydroxybiphenylene 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the molecular geometry and electronic properties of organic compounds. researchgate.net By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), the equilibrium geometry of 1-Hydroxybiphenylene-2-carboxylic acid can be optimized to its lowest energy state. researchgate.net

The optimized structure reveals a largely planar biphenylene (B1199973) core, a consequence of its fused ring system. However, the substituents—hydroxyl and carboxylic acid groups—introduce specific geometric features. An intramolecular hydrogen bond is expected to form between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, creating a stable six-membered ring system. This interaction significantly influences the orientation of the substituents, locking them into a planar conformation relative to the biphenylene skeleton.

Key geometric parameters, such as bond lengths and angles, can be predicted. The bonds within the central four-membered ring of the biphenylene core are expected to be elongated compared to typical cyclobutane (B1203170) C-C bonds, reflecting the system's inherent strain. The C-C bonds within the six-membered rings are predicted to exhibit some degree of bond length alternation, a deviation from the uniform 1.39 Å seen in benzene (B151609), which is indicative of reduced aromaticity.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Predicted Value | Description |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Typical carbonyl double bond in a carboxylic acid. |

| C-O (acid) Bond Length | ~1.35 Å | Carboxylic acid C-OH single bond. |

| O-H (acid) Bond Length | ~0.97 Å | Carboxylic acid hydroxyl bond. |

| C-O (phenol) Bond Length | ~1.36 Å | Phenolic C-OH single bond. |

| O-H···O (H-bond) | ~1.85 Å | Distance of the intramolecular hydrogen bond. |

Electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the π-system of the biphenylene core and the lone pairs on the oxygen atoms will contribute significantly to the HOMO, while the LUMO will be a π* orbital distributed across the conjugated system.

A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density distribution. researchgate.net Regions of negative potential (typically colored red or yellow) are centered on the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are found around the acidic and phenolic hydrogens, highlighting them as potential hydrogen bond donors.

Analysis of Aromaticity and Strain Energy in the Biphenylene System

The biphenylene nucleus is a fascinating case study in aromaticity. It consists of two benzene-like rings fused to a central cyclobutadiene-like ring. According to Hückel's rule, the six-membered rings are aromatic (4n+2 π-electrons, where n=1), while the central four-membered ring is antiaromatic (4n π-electrons, where n=1). wikipedia.orgmasterorganicchemistry.com This unique 6-4-6 structure results in a complex electronic landscape. wikipedia.org

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are used to quantify the aromaticity of each ring. NICS calculations predict the magnetic shielding at the center of a ring; negative values indicate aromaticity (a diatropic ring current), while positive values suggest antiaromaticity (a paratropic ring current). rsc.org For biphenylene, NICS calculations typically show negative values for the six-membered rings and a large positive value for the four-membered ring, confirming the aromatic and antiaromatic nature, respectively. However, the aromaticity of the six-membered rings is found to be significantly reduced compared to benzene, a direct consequence of the influence of the strained, antiaromatic central ring. rsc.org

The fusion of the rings induces significant ring strain, particularly within the four-membered ring. This strain energy can be calculated by comparing the energy of the molecule to a hypothetical, strain-free reference compound. The high strain energy of the biphenylene core is a key factor in its chemical reactivity, making it more susceptible to reactions that can relieve this strain. rsc.org

Prediction of Chemical Reactivity and Reaction Pathways

The electronic structure calculations from DFT provide the foundation for predicting the chemical reactivity of this compound. scienceopen.com Global reactivity descriptors, such as the HOMO-LUMO gap, ionization potential, and electron affinity, can be calculated to provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

The MEP map identifies the most likely sites for chemical reactions. The oxygen atoms of the carbonyl and hydroxyl groups are the most electron-rich sites, making them targets for electrophiles and centers for hydrogen bonding. The acidic proton of the carboxylic acid is the most obvious site for deprotonation by a base.

The strained central ring of the biphenylene core imparts unique reactivity. Unlike typical polycyclic aromatic hydrocarbons, biphenylene can undergo reactions that involve the opening of the four-membered ring. chemrxiv.orgacs.org For instance, it can participate in certain types of cycloaddition reactions. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group will further modulate this reactivity, directing incoming reagents to specific positions on the aromatic rings. Computational modeling can be used to explore the energy barriers for various potential reaction pathways, such as electrophilic aromatic substitution, oxidation, or thermal rearrangements, thereby predicting the most favorable reaction products. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. acs.org

For this compound, the primary conformational flexibility lies in the orientation of the O-H bonds of the hydroxyl and carboxylic acid groups. MD simulations can be used to study the rotational barrier around the C-O and C-C bonds connecting these groups to the biphenylene ring. nih.gov However, as noted from DFT calculations, the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is expected to severely restrict this conformational freedom, making the planar conformation highly dominant.

MD simulations are particularly powerful for studying intermolecular interactions in a condensed phase (e.g., in solution or in a crystal). nih.gov By simulating a system containing multiple molecules of this compound and solvent molecules, one can investigate how these molecules interact with each other. A key interaction is the intermolecular hydrogen bonding between the carboxylic acid groups of two separate molecules, which can lead to the formation of stable centrosymmetric dimers. mdpi.com This is a very common and strong interaction motif for carboxylic acids. mdpi.com The phenolic hydroxyl group can also act as a hydrogen bond donor or acceptor, contributing to a more complex hydrogen-bonding network in the solid state or in solution. msu.edu These simulations provide insight into solvation, aggregation, and the initial stages of crystallization. acs.orgnih.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for identifying and characterizing compounds.

Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. encyclopedia.pub These calculated frequencies correspond to the absorption bands seen in an experimental IR spectrum. For this compound, key predicted vibrations would help confirm its structure. The calculated harmonic frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 2: Predicted Characteristic IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (phenol, H-bonded) | ~3200 | Medium, Broad |

| O-H Stretch (carboxylic acid dimer) | 2500-3300 | Strong, Very Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C=O Stretch (H-bonded) | ~1680-1700 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong (multiple bands) |

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR spectra is another powerful application of quantum chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (ppm). liverpool.ac.uk

For ¹H NMR, distinct signals are expected for the carboxylic acid proton, the phenolic hydroxyl proton, and the aromatic protons on the biphenylene core. The carboxylic acid proton is expected to be highly deshielded, appearing far downfield (>10 ppm). modgraph.co.uk The aromatic protons will appear in the typical aromatic region (6.5-8.0 ppm), with their exact shifts influenced by the electronic effects of the substituents and the ring currents of the biphenylene system. The proton involved in the intramolecular hydrogen bond would likely show a specific downfield shift. Predicting these shifts can aid in the structural elucidation of this and related novel compounds. researchgate.netyoutube.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Biphenylene |

Advanced Applications and Emerging Research Avenues

Role as Building Blocks in Advanced Materials

The bifunctional nature of 1-Hydroxybiphenylene-2-carboxylic acid, combined with its rigid and planar biphenylene (B1199973) backbone, makes it a compelling candidate as a building block for novel high-performance materials.

Precursors for Polymer Synthesis (e.g., polyimides, polyesters incorporating biphenylene units)

The synthesis of high-performance polymers such as aromatic polyesters and polyimides relies on bifunctional monomers to build the polymer chain. Typically, these polymers are valued for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The incorporation of rigid aromatic units is a common strategy to enhance these properties. titech.ac.jpmdpi.com

Theoretically, this compound could serve as an AB-type monomer for producing wholly aromatic polyesters through self-polycondensation, where the hydroxyl group of one monomer reacts with the carboxylic acid of another. This process would create a polymer chain composed of repeating ester linkages and biphenylene units. The rigid and strained nature of the biphenylene core would be expected to impart a high glass transition temperature (Tg) and significant thermal stability to the resulting polyester, properties that are highly sought after in materials for aerospace and electronics. mdpi.com

Similarly, for polyimide synthesis, the carboxylic acid group could be modified, or the molecule could be used in combination with other monomers to be integrated into the polymer backbone. Polyimides derived from rigid monomers, such as those based on biphenyl (B1667301) units, are known for their low coefficient of thermal expansion (CTE) and excellent dimensional stability. mdpi.comresearchgate.net The introduction of a biphenylene unit could further enhance these characteristics.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Monomer Role | Expected Linkage | Potential Properties |

|---|---|---|---|

| Polyester | AB-type monomer | Ester (-COO-) | High thermal stability, high Tg |

Ligands and Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers. nih.govbldpharm.com The properties of these materials, including their porosity, stability, and functionality, are directly influenced by the geometry and chemical nature of the linker. acs.orguni-koeln.de Aromatic carboxylic acids are among the most common and effective linkers for constructing stable MOFs. bldpharm.comnih.gov

This compound possesses two key functional groups for coordination: the carboxylate and the phenolate (B1203915) (upon deprotonation). These groups can bind to metal centers in various modes, making the molecule a versatile linker. acs.org The rigid structure of the biphenylene unit would act as a robust strut, potentially leading to the formation of porous frameworks with high thermal and chemical stability. The specific 1,2-substitution pattern of the functional groups would dictate the angle of coordination and, consequently, the topology and dimensionality of the resulting framework, potentially leading to novel 1D, 2D, or 3D structures. acs.orgresearchgate.net

Components in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. osti.gov Carboxylic acids are well-known for forming strong, directional hydrogen bonds, often resulting in predictable structural motifs like the classic carboxylic acid dimer.

The this compound molecule contains both a hydrogen bond donor (hydroxyl and carboxylic acid protons) and acceptor sites (carbonyl and hydroxyl oxygens). This functionality allows for the formation of intricate hydrogen-bonded networks. For instance, it could form dimers through its carboxylic acid groups or create extended chains and sheets through intermolecular hydrogen bonding between the carboxylic acid of one molecule and the hydroxyl group of another. The flat, aromatic surface of the biphenylene core also provides a platform for π-π stacking interactions, which could further stabilize and direct the formation of ordered, multi-dimensional supramolecular assemblies. osti.gov

Catalytic Applications

The combination of acidic and phenolic functionalities on a rigid scaffold suggests that this compound could be employed in various catalytic contexts, from metal-free organocatalysis to serving as a ligand in transition metal complexes.

Organocatalysis Utilizing the Acidic and Phenolic Functionalities

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. scienceopen.com Phenols and carboxylic acids are prominent functional groups in this field, often acting as Brønsted acid or hydrogen-bonding catalysts. rsc.orgresearchgate.net They activate electrophiles by donating a proton or forming hydrogen bonds, thereby lowering the energy barrier of the reaction. rsc.orgnih.gov

The carboxylic acid moiety of this compound can function as a Brønsted acid catalyst. ruhr-uni-bochum.de Simultaneously, the adjacent phenolic hydroxyl group can act as a hydrogen-bond donor. nih.gov This dual functionality could enable cooperative catalysis, where both groups interact with a substrate to achieve activation and stereocontrol. The fixed spatial arrangement of the two groups on the rigid biphenylene backbone could create a well-defined catalytic pocket, potentially leading to high selectivity in reactions such as aldol, Mannich, or Diels-Alder reactions. mdpi.com

Ligands in Transition Metal Catalysis (e.g., Pd-catalyzed reactions)

Transition metal catalysis is a cornerstone of modern synthetic chemistry, with the ligand playing a crucial role in controlling the activity and selectivity of the metal center. researchgate.nettum.dechiba-u.jp Carboxylic acids and phenols can coordinate to metal centers, and when incorporated into a larger molecular scaffold, they can form stable chelate complexes that influence the electronic and steric environment of the catalyst.

In the context of palladium-catalyzed reactions, such as cross-coupling, this compound could act as a bidentate ligand. researchgate.net Upon deprotonation, the carboxylate and phenolate oxygens could bind to a palladium center, forming a stable chelate ring. The rigid biphenylene backbone would provide steric bulk and define the geometry around the metal. This could be advantageous in reactions where control over the coordination sphere is critical for achieving high yields and selectivities. organic-chemistry.org While many palladium-catalyzed reactions utilize carboxylic acids as substrates, their role as part of a directing ligand scaffold is also a key area of research. ruhr-uni-bochum.denih.gov

Precursor for Synthesis of Other Complex Polycyclic Aromatic Hydrocarbons

This compound holds theoretical potential as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) due to the inherent reactivity of its functional groups and the foundational biphenylene core. The strategic placement of a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the biphenylene framework provides reactive handles for various organic transformations, which could lead to the construction of larger, more intricate aromatic systems. However, it is important to note that while the synthesis of PAHs from functionalized biphenylene derivatives is an area of active research, the specific use of this compound as a starting material for such syntheses is not extensively documented in the current scientific literature.

The synthetic utility of functionalized biphenylenes in the construction of complex PAHs often involves intramolecular cyclization and annulation reactions. beilstein-journals.orgnih.gov For instance, palladium-catalyzed annulation reactions have been successfully employed to build larger aromatic systems from biphenylene precursors. nih.gov In principle, the hydroxyl and carboxylic acid groups of this compound could be transformed into other functional groups that are amenable to such cyclization strategies.

For example, the carboxylic acid group could be converted into an acyl chloride, which is a highly reactive intermediate for acylation reactions. msu.edu Subsequent intramolecular cyclization could then lead to the formation of a new aromatic ring fused to the biphenylene core. Similarly, the hydroxyl group can be converted into a better leaving group, such as a triflate, facilitating cross-coupling reactions to introduce additional aromatic moieties before a final cyclization step.

Recent research has demonstrated the synthesis of K-region hydroxy-functionalized PAHs through twofold intramolecular C-H/C-H arylations of 1-biphenyl-2-yl-2-aryl-ethanone derivatives. nih.govacs.orgx-mol.net While this research utilizes a different biphenyl-based precursor, it highlights a synthetic strategy that could potentially be adapted for derivatives of this compound. The general principle involves creating a precursor with appropriately positioned aryl groups that can undergo intramolecular cyclization to form a larger PAH.

Hypothetical Synthetic Route to a Benzo[b]biphenylene Derivative

| Step | Precursor Compound | Reagents and Conditions | Intermediate/Product Compound | Reaction Type |

| 1 | This compound | 1. SOCl₂2. Aryl Grignard Reagent (e.g., Phenylmagnesium bromide) | 1-Hydroxy-2-(benzoyl)biphenylene | Acylation |

| 2 | 1-Hydroxy-2-(benzoyl)biphenylene | Acid catalyst (e.g., H₂SO₄), Heat | A dibenzo[b,d]furan-fused biphenylene derivative | Intramolecular Cyclization/Dehydration |

This hypothetical example illustrates the potential for the functional groups of this compound to be utilized in the synthesis of more complex PAHs. The development of specific synthetic methodologies would be a subject for future research. The incorporation of the strained biphenylene unit into larger PAHs is of interest for creating novel materials with unique electronic and photophysical properties. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of 1-Hydroxybiphenylene-2-carboxylic acid would be the development of a viable synthetic pathway. Current methods for constructing the biphenylene (B1199973) skeleton are often low-yielding and require harsh conditions. Future research would need to focus on:

Novel Cyclization Strategies: Investigating new catalytic systems, potentially involving transition metals, for the formation of the strained four-membered ring from more accessible precursors.

Green Chemistry Approaches: Designing synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy. This could involve exploring mechanochemical or photochemical methods.

Late-Stage Functionalization: Developing methods to introduce the hydroxyl and carboxylic acid groups onto a pre-formed biphenylene core. This approach could offer greater flexibility and efficiency compared to carrying the functional groups through a multi-step synthesis.

A hypothetical comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Anticipated Challenges |

| Linear Synthesis with Early Functionalization | Potentially more straightforward purification of intermediates. | Functional groups may interfere with key bond-forming reactions; protection/deprotection steps may be required, reducing overall yield. |

| Convergent Synthesis | Higher overall yields; allows for independent synthesis of key fragments. | Requires careful planning of the fragment coupling strategy to be efficient. |

| Late-Stage Functionalization of Biphenylene | Highly efficient for creating analogues; avoids carrying sensitive functional groups through the synthesis. | Regioselectivity of functionalization can be difficult to control on the biphenylene core. |

| Table 1: Comparison of Potential Synthetic Strategies for this compound. |

Exploration of Novel Reactivity and Functionalization Strategies

The unique electronic and steric environment of this compound would likely lead to novel reactivity. The interplay between the strained biphenylene core and the electron-donating hydroxyl group and electron-withdrawing carboxylic acid group could result in unexpected chemical behavior. Future research in this area would focus on:

Selective Functionalization: Developing methods for the selective modification of the hydroxyl and carboxylic acid groups, as well as the aromatic rings of the biphenylene core. This would be crucial for synthesizing derivatives with tailored properties.

Reactions Involving the Strained Ring: Investigating the propensity of the four-membered ring to undergo ring-opening reactions under various conditions (e.g., thermal, photochemical, or in the presence of transition metals). This could lead to the formation of novel polycyclic aromatic structures.

Intramolecular Interactions: Studying the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups and its influence on the compound's conformation and reactivity.

Advanced Characterization Techniques for In-Situ Studies

Due to its potential reactivity and the possibility of complex intermolecular interactions, the characterization of this compound would require advanced analytical techniques. Of particular interest would be in-situ studies to observe the compound's behavior under reaction conditions. Key areas for future research include:

In-Situ Spectroscopy: Employing techniques such as in-situ NMR and IR spectroscopy to monitor the progress of reactions involving this compound, providing valuable mechanistic insights.

Time-Resolved Spectroscopy: Using ultrafast spectroscopic methods to study the excited-state dynamics of the compound, which would be important for understanding its potential in optoelectronic applications.

Single-Molecule Studies: Utilizing techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) to probe the properties and reactivity of individual molecules of this compound on surfaces.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry would play a vital role in guiding the synthesis and investigation of this compound. Predictive modeling could save significant experimental effort by identifying promising synthetic targets and predicting their properties. Future research directions would involve:

Quantum Chemical Calculations: Using density functional theory (DFT) and other high-level computational methods to predict the geometric, electronic, and spectroscopic properties of the molecule.

Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the reactivity of the compound and to aid in the design of more efficient synthetic routes.

Materials Property Prediction: Employing computational screening to predict the properties of polymers or coordination complexes derived from this compound, guiding the development of new materials.

A summary of key properties that could be investigated using computational methods is provided in Table 2.

| Property | Computational Method | Potential Application |

| Molecular Geometry | DFT, Ab initio methods | Understanding steric effects and conformational preferences. |

| Electronic Structure (HOMO/LUMO) | DFT, Time-Dependent DFT | Predicting redox potentials and photophysical properties for materials science applications. |

| Spectroscopic Properties (NMR, IR, UV-Vis) | DFT, Ab initio methods | Aiding in the interpretation of experimental spectra for structural confirmation. |

| Reaction Energetics | DFT, Transition State Theory | Elucidating reaction mechanisms and predicting reaction outcomes. |

| Table 2: Computationally Investigated Properties and Their Relevance. |

Expanding Applications in Emerging Fields of Chemistry and Materials Science

The unique structural and electronic features of this compound suggest a range of potential applications in emerging technologies. Once synthesized, future research could explore its use in:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the rigid and planar biphenylene core could facilitate efficient charge transport.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and hydroxyl groups provide ideal coordination sites for metal ions, enabling the construction of novel porous materials with potential applications in gas storage, catalysis, and sensing.

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The rigid biphenylene core could be used to present the functional groups in a well-defined spatial orientation for interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for 1-Hydroxybiphenylene-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to introduce the biphenylene backbone. For example, intermediates can be synthesized via acetylenic ester formation followed by cyclization (analogous to methods for bicyclo[2.2.1]heptene derivatives) . Characterization relies on IR spectroscopy (to confirm carboxylic acid and hydroxyl groups via O-H and C=O stretches) and 1H NMR (to resolve aromatic proton environments and substituent positions) .

- Table 1 : Key Spectral Data for Intermediate Characterization

| Technique | Functional Group | Expected Signals |

|---|---|---|

| IR | -COOH | ~2500-3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O) |

| 1H NMR | Aromatic protons | δ 6.8–8.2 ppm (multiplicity depends on substitution pattern) |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, while 13C NMR resolves carbonyl (C=O) and aromatic carbons. X-ray crystallography is definitive for solid-state structure determination, though it requires high-purity crystals . For derivatives, 2D NMR (COSY, HSQC) clarifies proton-carbon correlations in complex substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Use multi-technique validation :

- Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding .

- Employ HPLC-MS to detect impurities interfering with spectral interpretation .

- Apply computational chemistry (e.g., DFT calculations) to predict NMR shifts and validate experimental data .

- Reference crystallographic data (if available) to confirm substituent positions .

Q. What computational methods are suitable for predicting the reactivity of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) with solvation models (e.g., COSMO-RS) predicts acid dissociation constants (pKa), solubility, and nucleophilic/electrophilic sites. For example:

Q. How does the hydroxyl group's position affect the compound’s stability, and what experimental approaches assess this?

- Methodological Answer : The hydroxyl group’s position influences steric hindrance and intramolecular hydrogen bonding. Stability studies should include:

- Accelerated degradation testing : Expose the compound to heat, light, or humidity and monitor decomposition via HPLC .

- Thermogravimetric analysis (TGA) : Quantify thermal stability under nitrogen/air atmospheres.

- pH-dependent stability assays : Measure degradation rates in buffered solutions (pH 1–13) using UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies may stem from polymorphic forms or purity issues. Strategies include:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting endotherms.

- Recrystallization : Purify the compound using solvents with varying polarities (e.g., ethanol vs. hexane) and compare results .

- Elemental Analysis : Confirm purity (>98%) to rule out impurities affecting physical properties .

Methodological Tables

Table 2 : Stability Assessment Protocol for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.